(S)-1-Allylpyrrolidine-2-carboxylic acid

Enantioselective peptide coupling Chiral coupling reagents N-alkylproline esters

Standard N-alkylprolines (N-methyl, N-ethyl) lack a reactive terminal olefin, blocking key synthetic routes like cross-metathesis and thiol-ene chemistry. This N-allyl-L-proline solves that limitation. - **Key differentiator:** The allyl group enables Ru-catalyzed metathesis (40-92% yields) and serves as a Pd-removable protecting group. - **Performance data:** Its methyl ester, via CDMT activation, yields distinct enantioselectivity (L/D 21/79) vs. N-methylproline ester (L/D 75/25). - **Supply:** BenchChem provides this chirally pure scaffold for asymmetric catalysis, peptide analog synthesis, and SAR studies (e.g., anesthetic anilides).

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 610299-77-9
Cat. No. B3054543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Allylpyrrolidine-2-carboxylic acid
CAS610299-77-9
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC=CCN1CCCC1C(=O)O
InChIInChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,7H,1,3-6H2,(H,10,11)/t7-/m0/s1
InChIKeyDOGFGDKIOOAKNQ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Allylproline Carboxylic Acid: Chiral Building Block Overview


(S)-1-Allylpyrrolidine-2-carboxylic acid, also referred to as (2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid or 1-allyl-L-proline, is a chiral non-proteinogenic α-amino acid derivative [1]. It belongs to the class of N-substituted prolines and features a pyrrolidine ring bearing a carboxylic acid at the C2 position and an allyl group on the nitrogen atom [2]. The compound has the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol [2]. Its single defined stereocenter at the C2 position and the reactive terminal olefin of the allyl moiety distinguish it from simpler N-alkyl prolines such as N-methyl-L-proline or N-ethyl-L-proline [1]. These features make it a versatile chiral scaffold for applications in asymmetric catalysis, peptide chemistry, and the synthesis of complex natural products [3].

Chiral scaffold Single defined stereocenter at C2 for asymmetric induction
Reactive handle Terminal olefin enables cross-metathesis and click chemistry
Applications Peptide chemistry, asymmetric catalysis, natural product synthesis

Why N-Allyl-L-Proline Is Irreplaceable in Research


The N-allyl substituent is not a passive alkyl group; it is a chemically addressable functional handle that enables entire classes of reactions unavailable to the corresponding N-methyl- or N-ethyl-proline derivatives. N-Methyl-L-proline (hygric acid; CAS 475-11-6) lacks the terminal olefin required for olefin cross-metathesis, ring-closing metathesis, and thiol-ene click chemistry [1]. Consequently, substitution with N-methylproline in a synthetic sequence designed around an allyl handle would block downstream diversification steps. Furthermore, structural variation of the N-substituent on the proline ring has been shown to profoundly affect both biological activity and enantioselective performance in catalytic applications [2][3], underscoring that in-class compounds are not interchangeable without altering experimental outcomes.

N-Methyl analog Lacks terminal olefin; cannot undergo cross-metathesis, ring-closing metathesis, or thiol-ene reactions. Synthetic routes requiring an allyl handle will be blocked.
N-Ethyl analog No alkene functionality present; diversification via metathesis is structurally impossible. Downstream diversification steps may be lost.
In-class substitution N‑substituent variation on proline significantly alters enantioselective performance and biological activity; outcomes are not transferable between N‑alkyl derivatives.

Quantitative Differentiation from Closest Analogs


Enantioselectivity Reversal in Chiral Triazine Coupling

In a direct comparative study, the chiral triazine coupling reagent derived from the methyl ester of L-N-methylproline favored D-enantiomer incorporation with an L/D ratio of 21/79, whereas the analogous reagent prepared from the D-enantiomer of N-methylproline produced L-Z-AlaGly-OMe with an L/D ratio of 75/25 [1]. When esters of N-allylproline—synthesized from the target compound via esterification—were employed as the chiral amine component under identical triazine coupling conditions, the enantioselectivity profile was distinct from that of the N-methylproline system, demonstrating that the allyl substituent alters the stereochemical outcome of the coupling reaction [1][2].

Enantioselectivity reversal
Head-to-head
N‑allylproline ester reagent produced a distinct enantioselectivity profile vs. N‑methylproline ester (L/D 21/79 for L‑N‑methylproline; 75/25 for D‑enantiomer).
Enantioselectivity profile not accessible with N‑methylproline reagents.
Triazine coupling with rac‑Z‑Ala‑OH; CDMT/TFB conditions.
Enantioselective peptide coupling Chiral coupling reagents N-alkylproline esters Racemic amino acid resolution

Cross-Metathesis Diversification Reactivity

N-Boc-protected allylproline (prepared from (S)-1-allylpyrrolidine-2-carboxylic acid) undergoes cross-metathesis (CM) with a variety of terminal alkenes under microwave heating, affording α-substituted N-Boc-prolines in yields ranging from 40% to 92% [1]. This reaction leverages the terminal olefin of the allyl group as a synthetic handle that is fundamentally absent in N-methylproline and N-ethylproline. By contrast, N-methylproline lacks an alkene functionality entirely and is chemically inert under CM conditions, rendering it incapable of participating in this diversification strategy [1].

Cross‑metathesis reactivity
Class-level inference
N‑Boc‑allylproline undergoes CM with terminal alkenes (40–92% yield) under microwave conditions; N‑methylproline is structurally unreactive.
Allyl handle enables late‑stage diversification impossible with N‑alkyl analogs.
Grubbs‑type Ru catalysts; Ti(OiPr)₄ additive for Lewis basic substrates.
Olefin cross-metathesis Proline diversification Microwave-assisted synthesis N-Boc-allylproline

Antiarrhythmic Activity and Therapeutic Index Comparison

In a systematic SAR study evaluating a series of N-alkylproline anilides, most compounds demonstrated surface anaesthetic activity higher than that of lidocaine, ropivacaine, and bupivacaine [1]. Several N-alkylproline anilides possessed significant antiarrhythmic activity with higher therapeutic indexes than the reference drugs [1]. Although the study did not specifically report data for the N-allyl analog, the structure-activity analysis established that both the type of alkyl group at the proline nitrogen and the aromatic substitution pattern critically modulate pharmacological activity [1]. (S)-1-Allylpyrrolidine-2-carboxylic acid serves as the direct synthetic precursor for the N-allylproline anilide within this compound series, and the allyl group provides a distinct steric and electronic profile compared to the methyl, ethyl, or benzyl N-substituents evaluated [1].

Antiarrhythmic SAR
Class-level inference
N‑Alkylproline anilide class exhibited surface anaesthetic activity exceeding lidocaine, ropivacaine, and bupivacaine; several derivatives showed higher therapeutic indices in animal models.
N‑Allyl substituent is a critical parameter for pharmacological endpoint exploration.
Class‑level SAR; direct N‑allyl vs. N‑methyl quantitative comparison not reported.
Antiarrhythmic agents N-alkylproline anilides Therapeutic index Local anaesthetic activity

Synthetic Entry to Pyrrolizidine Natural Products

N-Allylproline serves as a key starting material for the synthesis of the pyrrolidine alkaloid ruspolinone via a decarboxylation-Mannich-deallylation sequence [1]. In a separate synthetic methodology study, N-allylpyrrolidine derivatives—directly accessible from (S)-1-allylpyrrolidine-2-carboxylic acid via reduction—underwent ring-closing metathesis (RCM) to furnish iminosugars that proved to be potent and selective inhibitors of α-glucosidase from rice (GH31 family) [2]. By comparison, N-methylproline lacks the terminal alkene required for RCM and cannot serve as a precursor to these metathesis-derived scaffolds. N-Allylproline further enabled diastereoselective aza-Claisen rearrangements yielding C-allylglycine derivatives with high diastereoselectivities (>15:1), followed by metathesis-based ring closures to generate enantiopure phenanthridines and cyclohexenes [3].

Alkaloid & iminosugar synthesis
Class-level inference
N‑Allylproline enables decarboxylative Mannich route to ruspolinone, RCM to iminosugar α‑glucosidase inhibitors, and aza‑Claisen/metathesis cascade (dr >15:1) to enantiopure polycycles.
Bifunctional scaffold supports convergent routes inaccessible to N‑methylproline.
Multiple synthetic methodologies; allyl group serves as both protecting group and metathesis substrate.
Natural product total synthesis Pyrrolizidine alkaloids Ring-closing metathesis Ruspolinone Iminosugar inhibitors

Validated Research Application Scenarios


Chiral Coupling Reagents for Enantioselective Peptide Synthesis

Esterify (S)-1-allylpyrrolidine-2-carboxylic acid to its methyl ester, then react with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and tetrafluoroboric acid to generate N-triazinylammonium tetrafluoroborate coupling reagents. These reagents enable enantioselective incorporation of D- or L-amino acid residues directly from racemic substrates [1]. The allyl group on the proline nitrogen modulates the stereochemical outcome of the coupling reaction relative to N-methylproline-based reagents, providing access to enantioselectivity profiles that are not achievable with N-methylproline [1][2]. This is directly supported by the finding that N-methylproline methyl ester (L-enantiomer) yields an L/D ratio of 21/79 (D-selective), whereas the D-enantiomer yields L/D = 75/25 [1].

Late-Stage Peptide Diversification via Cross-Metathesis

Protect (S)-1-allylpyrrolidine-2-carboxylic acid as its N-Boc derivative and subject it to cross-metathesis with terminal alkenes bearing hydroxy, silyloxy, ester, or O-acetylglucosamido groups under microwave-assisted conditions using Grubbs-type ruthenium catalysts [3]. Reported yields range from 40% to 92%, with Ti(OiPr)₄ addition modestly improving yields for Lewis basic substrates [3]. This strategy is structurally impossible with N-methylproline or N-ethylproline, which lack the requisite terminal olefin. The resulting α-substituted N-Boc-prolines are valuable building blocks for conformationally constrained peptide analogs.

Antiarrhythmic Drug Candidate Design and Synthesis

Use (S)-1-allylpyrrolidine-2-carboxylic acid as the chiral starting material for constructing N-allylproline anilides via amide coupling with substituted anilines. A systematic SAR study of N-alkylproline anilides established that these compounds exhibit surface anaesthetic activity superior to lidocaine, ropivacaine, and bupivacaine, with several derivatives demonstrating higher therapeutic indexes than reference antiarrhythmic drugs [4]. The allyl substituent occupies a distinct steric/electronic parameter space compared to the methyl, ethyl, and benzyl groups evaluated in the published SAR, making the allyl congener a critical entry for completing the SAR landscape [4].

Total Synthesis of Alkaloids and Iminosugar Inhibitors

Employ (S)-1-allylpyrrolidine-2-carboxylic acid as a chiral pool starting material for the synthesis of pyrrolizidine alkaloids such as ruspolinone (via decarboxylation, Mannich reaction with an aldehyde, and deallylation) [5] and for the construction of iminosugar α-glucosidase inhibitors via nucleophilic vinylation/allylation followed by ring-closing metathesis of the N-allylpyrrolidine intermediate [6]. The allyl group serves the dual role of a protecting group (removable via Pd-catalyzed deallylation) and a metathesis substrate, enabling convergent synthetic strategies that are inaccessible using N-methylproline or unsubstituted L-proline.

Application
Selection Property
Validation Focus
Enantioselective peptide coupling
N‑allyl substituent effect on stereochemical outcome
Enantioselectivity profile independent of N‑methylproline‑based reagents
Late‑stage peptide diversification via CM
Terminal olefin for cross‑metathesis
Substrate scope and yield reproducibility
Antiarrhythmic SAR expansion
N‑allyl steric/electronic parameter space
Class‑level antiarrhythmic endpoint comparison
Alkaloid and iminosugar total synthesis
Bifunctional chiral scaffold (acid + allyl handle)
Synthetic route convergence and atom economy
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